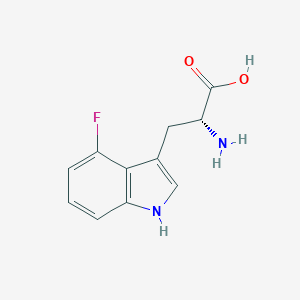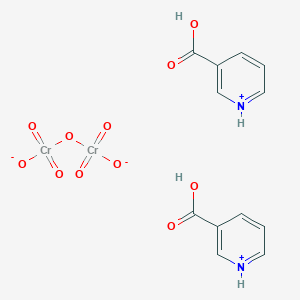
3-Carboxypyridinium dichromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxypyridinium dichromate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a red-orange crystalline solid that is commonly used as an oxidizing agent in various chemical reactions. In
Aplicaciones Científicas De Investigación
3-Carboxypyridinium dichromate has various scientific research applications due to its unique properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used in analytical chemistry as a reagent for the determination of various compounds. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-Carboxypyridinium dichromate is based on its ability to act as an oxidizing agent. It reacts with various compounds, such as alcohols, to form the corresponding aldehydes or ketones. This reaction is often used in organic synthesis reactions to produce specific compounds. In addition to its oxidizing properties, 3-Carboxypyridinium dichromate has been shown to have potential antitumor activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Carboxypyridinium dichromate are dependent on the specific application. In organic synthesis reactions, it is used as an oxidizing agent and has no direct biochemical or physiological effects. However, in studies investigating its potential as an antitumor agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Carboxypyridinium dichromate is its ability to selectively oxidize specific compounds. This property makes it a useful reagent in organic synthesis reactions. However, its use as an oxidizing agent can be limited by the fact that it is highly reactive and can be difficult to control. Additionally, its potential as an antitumor agent is limited by its toxicity and lack of selectivity for cancer cells.
Direcciones Futuras
There are several future directions for the research and development of 3-Carboxypyridinium dichromate. One potential direction is the optimization of its use as an oxidizing agent in organic synthesis reactions. This could involve the development of new methods for controlling its reactivity and improving its selectivity. Another potential direction is the further investigation of its potential as an antitumor agent. This could involve the development of new derivatives or modifications to improve its selectivity and reduce its toxicity. Overall, the unique properties of 3-Carboxypyridinium dichromate make it a promising compound for further research and development in various fields.
Métodos De Síntesis
The synthesis of 3-Carboxypyridinium dichromate can be achieved by the reaction of pyridine-3-carboxylic acid with chromium trioxide in the presence of sulfuric acid. The resulting compound is then recrystallized from ethanol to obtain pure 3-Carboxypyridinium dichromate. This method of synthesis is widely used and has been optimized to produce high yields of pure 3-Carboxypyridinium dichromate.
Propiedades
Número CAS |
104316-82-7 |
|---|---|
Nombre del producto |
3-Carboxypyridinium dichromate |
Fórmula molecular |
C12H12Cr2N2O11 |
Peso molecular |
464.22 g/mol |
Nombre IUPAC |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Clave InChI |
VBUJEVSSNVOMBR-UHFFFAOYSA-P |
SMILES |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canónico |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Sinónimos |
3-carboxypyridinium dichromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



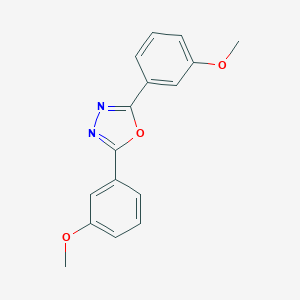
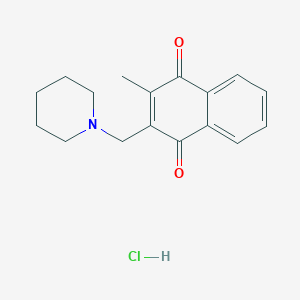
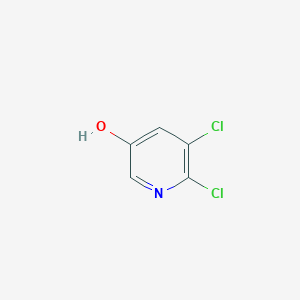
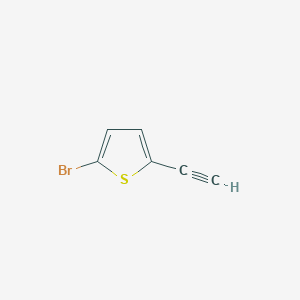
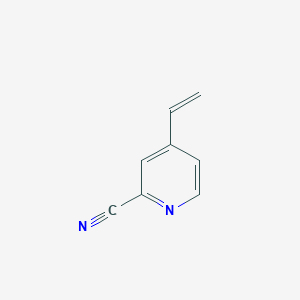
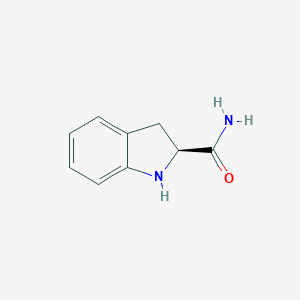
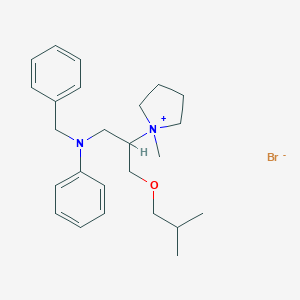
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
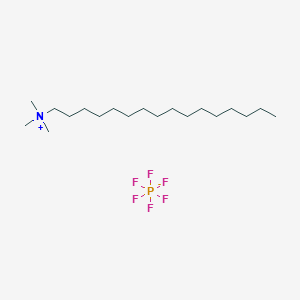
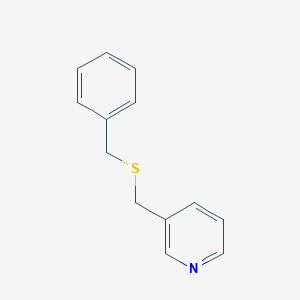
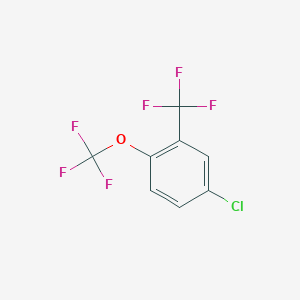
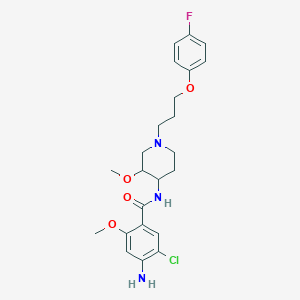
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
